Cyclohexyl 4-(piperidinomethyl)phenyl ketone
CAS No.: 898775-77-4
Cat. No.: VC3870692
Molecular Formula: C19H27NO
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898775-77-4 |
|---|---|
| Molecular Formula | C19H27NO |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | cyclohexyl-[4-(piperidin-1-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C19H27NO/c21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h9-12,17H,1-8,13-15H2 |
| Standard InChI Key | HLIKRRNRSBSPSA-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 |
| Canonical SMILES | C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexyl ring connected to a phenyl ketone group at the para position, with a piperidinomethyl side chain (-CH-CHN) attached to the phenyl ring . The piperidine moiety introduces a nitrogen-containing heterocycle, which enhances solubility and enables interactions with biological targets .
Key Structural Features:
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Cyclohexyl Group: A six-membered saturated carbon ring that contributes to hydrophobicity and conformational stability.
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Phenyl Ketone: An aromatic ring with a carbonyl group (C=O) that participates in hydrogen bonding and electrophilic reactions.
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Piperidinomethyl Substituent: A methylene-linked piperidine ring, which is critical for modulating electronic and steric properties .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) and gas chromatography/mass spectrometry (GC/MSD) analyses confirm the compound’s structure . Computational models predict a logP value of ~3.2, indicating moderate lipophilicity, and a polar surface area of 29.5 Ų, suggesting potential blood-brain barrier permeability .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone typically involves a multi-step process:
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Diels-Alder Reaction: 1,3-Butadiene and acrylic acid react to form 3-cyclohexene-1-carboxylic acid .
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Hydrogenation: The unsaturated cyclohexene derivative is hydrogenated to cyclohexanecarboxylic acid .
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Chlorination: Cyclohexanecarboxylic acid is converted to cyclohexanecarbonyl chloride using reagents like thionyl chloride (SOCl) or phosphorus trichloride (PCl) .
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Friedel-Crafts Acylation: Cyclohexanecarbonyl chloride undergoes electrophilic substitution with benzene derivatives in the presence of Lewis acids (e.g., AlCl) to yield the final product .
Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diels-Alder | 120–150°C, solvent-free | >99% |
| Hydrogenation | H, Pd/C catalyst, 50–100°C | 95–98% |
| Chlorination | SOCl, benzene, reflux | >99% |
| Friedel-Crafts | AlCl, benzene, 25°C | 85–90% |
Industrial Optimization
Large-scale production employs continuous-flow reactors and catalytic systems to enhance efficiency. For instance, manganese dioxide (MnO) has been used to oxidize intermediates in situ, reducing byproduct formation .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate (KMnO) converts the ketone to a carboxylic acid, while milder agents like pyridinium chlorochromate (PCC) yield alcohols .
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Reduction: Sodium borohydride (NaBH) reduces the carbonyl group to a secondary alcohol, a reaction critical for prodrug design .
Substitution Reactions
The piperidine nitrogen undergoes alkylation or acylation to form quaternary ammonium salts, which exhibit enhanced bioavailability . Electrophilic aromatic substitution at the phenyl ring is hindered by the electron-withdrawing ketone group but can proceed under vigorous conditions .
| Derivative | IC (nM) | Selectivity (PDE4 vs. PDE3) |
|---|---|---|
| Parent Compound | 1,200 | 10:1 |
| 4-Fluoro Analog | 450 | 25:1 |
| 3,5-Dimethoxy Analog | 280 | 50:1 |
Bulky substituents at the para position enhance selectivity by occupying hydrophobic pockets in the PDE4 active site .
Anticancer Properties
Mannich bases derived from this compound demonstrate cytotoxicity against human colon (HCT-116) and breast (MCF-7) cancer cells, with IC values of 12–18 μM, surpassing 5-fluorouracil (IC = 25 μM) . Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .
Neuropharmacological Effects
Applications in Drug Discovery and Material Science
Medicinal Chemistry
The compound serves as a scaffold for designing:
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Antidepressants: Piperidine derivatives target serotonin reuptake transporters (SERT) .
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Antipsychotics: Structural analogs inhibit dopamine D receptors with nanomolar affinity .
Industrial Uses
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